molecular formula C27H24N4O5 B2814468 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-14-0

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2814468
CAS No.: 1207047-14-0
M. Wt: 484.512
InChI Key: RGHLVIDLXRIWIA-UHFFFAOYSA-N
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Description

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 4-methylbenzylamine, and appropriate reagents to form the oxadiazole and quinazoline rings. Common synthetic routes may involve:

  • Condensation reactions
  • Cyclization reactions
  • Functional group transformations

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

  • Use of catalysts to enhance reaction rates
  • Control of temperature and pressure conditions
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states

    Reduction: Conversion of functional groups to lower oxidation states

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide
  • Reducing agents such as sodium borohydride or lithium aluminum hydride
  • Substitution reagents such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological processes and interactions

    Medicine: As a potential therapeutic agent for various diseases

    Industry: As a component in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes

    Receptor modulation: Interacting with cellular receptors to modulate their activity

    Signal transduction pathways: Affecting intracellular signaling cascades

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives with varying substituents. Examples include:

  • 4-anilinoquinazolines
  • 2,4-diaminoquinazolines
  • Quinazoline-4(3H)-ones

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-22(20)30(27(31)33)16-24-28-25(29-36-24)21-13-12-19(34-2)14-23(21)35-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLVIDLXRIWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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